molecular formula C6H13NO2 B078625 5-Amino-2-methylpentanoic acid CAS No. 10483-16-6

5-Amino-2-methylpentanoic acid

Cat. No. B078625
Key on ui cas rn: 10483-16-6
M. Wt: 131.17 g/mol
InChI Key: UTJLXEIPEHZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109160B1

Procedure details

In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD are described as follows. Compounds SF-6,5 and SFN-70 were prepared by coupling of methyl-5-aminovaleric acid with N-(butyloxycarbonyl)-6-aminohexanoic acid. The reaction was carried out using the 1,3-dicyclohexylcarbodiimide and 1 hydroxybenzotriazole in tetrahydroduran procedure. The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane. Removal of the methyl ester protecting group was carried out with sodium hydroxide at pH 9.5, yielding SFN-70. The amine was converted to guanidium using 3,5-dimethylpyrazole-1-carboxamidine nitrate at pH 9.5 t produce the compound designated SF-6,5. Compound SF-6,6 was prepared from methyl-6-aminohexanoic acid and N-(butyloxycarbonyl)-6-aminohexanoic acid under the same conditions as used for SF-6,5. GK-5,5 was prepared from methyl-5-aminovaleric acid and N-(butyloxycarbonyl)-5-aminovaleric acid. Compounds AC-4 and AC-14 were prepared by stepwise synthesis either in solution or on a Merrifield resin, followed by deprotection and conversion of the amine to the guanidinium by the above-described methods. The final compounds were purified on preparative RP-18 columns and were judged pure by thin-layer chromatography (single spot) and 1H NMR spectroscopy. Compounds were characterized by 1H NMR and FAB-MS spectroscopy. The structures deduced from spectroscopy were consistent with the assigned structure. (Table 1). Table 1 shows a schematic presentation of the RGD-NH2 peptide and the corresponding non-peptide surrogates. Note that the distance between positions a and b is 11 atoms.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(butyloxycarbonyl)-6-aminohexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[CH:2]([CH2:6][CH2:7][CH2:8][NH2:9])[C:3]([OH:5])=[O:4].C(OC([NH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23](O)=[O:24])=O)CCC.C1([N:32]=[C:33]=[N:34]C2CCCCC2)CCCCC1.[OH:41][C:42]1[C:50]2[N:49]=NN[C:46]=2[CH:45]=[CH:44][CH:43]=1>>[CH2:45]([CH2:46][CH2:50][N:49]=[C:33]([NH2:34])[NH2:32])[CH2:44][CH2:43][C:42]([NH:9][CH2:8][CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[O:41].[CH2:20]([CH2:19][CH2:18][NH2:17])[CH2:21][CH2:22][C:23]([NH:9][CH2:8][CH2:7][CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCN
Name
N-(butyloxycarbonyl)-6-aminohexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(=O)NCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In Greenspoon et al., the design and preparation of nonpeptide analogues of RGD
CUSTOM
Type
CUSTOM
Details
The butyloxycarbonyl protecting group was then removed by 50% trifluoroacetic acid in dichloromethane
CUSTOM
Type
CUSTOM
Details
Removal of the methyl ester protecting group

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N
Name
Type
product
Smiles
C(CCC(=O)NCCCCC(=O)O)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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